molecular formula C16H11Cl2N3OS2 B11287748 N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11287748
M. Wt: 396.3 g/mol
InChI Key: WNTVQLVCRLQFPZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, thiophene-2-carboxylic acid, and 3-chloropyridazine. The synthesis may proceed through the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 3,4-dichloroaniline with acetic anhydride under acidic conditions.

    Introduction of the thiophenyl group: Thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the acetamide intermediate.

    Attachment of the pyridazinyl group: The final step involves the nucleophilic substitution reaction between the thiophenyl-acetamide intermediate and 3-chloropyridazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H11Cl2N3OS2

Molecular Weight

396.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-4-3-10(8-12(11)18)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)

InChI Key

WNTVQLVCRLQFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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